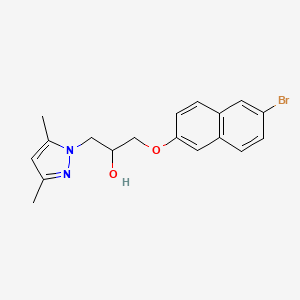
1-((6-bromonaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((6-bromonaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds related to 1-((6-bromonaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol have been explored in various studies. One study focused on antipyrine-like derivatives, demonstrating the synthesis and X-ray structure characterization of two new antipyrine derivatives. These compounds were characterized spectroscopically and through Hirshfeld surface analysis and DFT calculations, indicating that their molecular sheets are primarily formed by hydrogen bonds, with stabilization dominated by electrostatic energy contributions. This study showcases the complex intermolecular interactions and the potential of similar compounds for further research applications (Saeed et al., 2020).
Another relevant study involved the generation of a structurally diverse library of compounds through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, demonstrating the versatility of pyrazole derivatives in synthesizing a wide array of structurally varied compounds (Roman, 2013).
Photophysical and Photochemical Properties
Research on tetra-substituted zinc phthalocyanines bearing 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety has investigated the effect of linker heteroatoms on spectroscopic, photophysical, and photochemical properties. These studies have found that such compounds have high solubility in common organic solvents and exhibit significant solvatochromic effects. They also demonstrate aggregation behavior and photochemical properties, including quantum yields of singlet oxygen generation, highlighting their potential as photosensitizers for photodynamic therapy (Ziminov et al., 2020).
Antimicrobial and Anticancer Activities
Compounds related to this compound have also been investigated for their antimicrobial and anticancer activities. One study synthesized novel Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, demonstrating moderate to good antibacterial activity against several bacterial strains. This research underscores the therapeutic potential of these compounds (Asiri & Khan, 2010).
Additionally, new 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety have shown good antimicrobial activity, indicating the importance of such structures in developing new antimicrobial agents (Mayekar et al., 2010).
Eigenschaften
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-12-7-13(2)21(20-12)10-17(22)11-23-18-6-4-14-8-16(19)5-3-15(14)9-18/h3-9,17,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJZKUVFVDKFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate](/img/structure/B2838448.png)
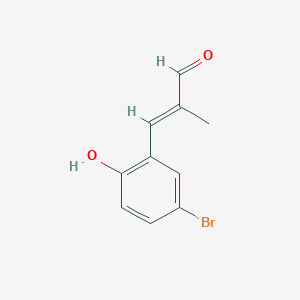
![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)
![Ethyl 5-[(3-methoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2838451.png)

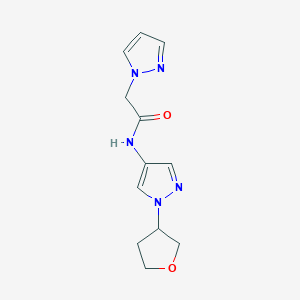

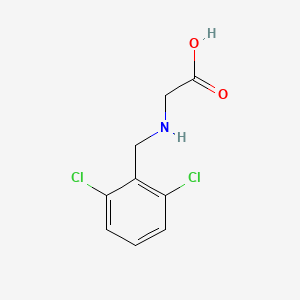

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)
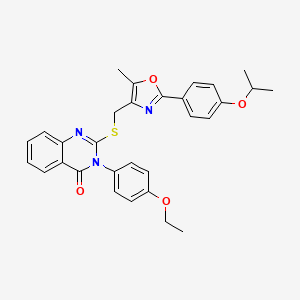
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2838467.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2838469.png)
